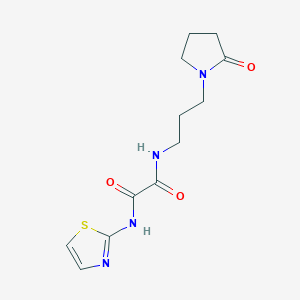![molecular formula C25H23N7O3 B2503232 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-71-5](/img/structure/B2503232.png)
2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound , 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class. This class of compounds is known for its diverse range of biological activities and has been the subject of various synthetic efforts to explore its potential in medicinal chemistry.
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives typically involves the condensation of various starting materials such as hydrazino pyrimidines, aromatic aldehydes, and ethyl cyanoacetate. For instance, derivatives of 5-carboxy-2-hydroxy-4-hydrazino-6-methylpyrimidine have been used to synthesize new triazolo[4,3-c]pyrimidines . Additionally, a three-component condensation method involving aromatic aldehydes, ethyl cyanoacetate, and diamino triazole or cyanoguanidine hydrochloride in alkaline ethanol has been employed to create 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles . These methods highlight the versatility and adaptability of synthetic routes to access the triazolopyrimidine scaffold.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, UV, and MS, along with elemental analysis . For specific derivatives, X-ray single crystal diffraction has been used to determine the precise geometry of the molecules . Additionally, computational methods like DFT calculations can provide insights into the electronic structure and predict spectral properties, which can be compared with experimental data for validation .
Chemical Reactions Analysis
The triazolopyrimidine core can undergo various chemical reactions, depending on the substituents present on the ring. The synthesis of these compounds often involves condensation reactions, which can be tailored to introduce different functional groups, leading to a wide array of derivatives with potentially distinct chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The intermolecular contacts and the overall molecular conformation can be studied using Hirshfeld surface analysis, which provides insight into the solid-state properties of these compounds . The antibacterial activity of certain derivatives has been evaluated, indicating that these compounds can exhibit significant biological effects, which may correlate with their chemical properties .
科学研究应用
Chemical Synthesis and Derivatives
2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is part of a class of compounds that has seen extensive research in the synthesis of novel heterocyclic compounds. Researchers have developed various methodologies to synthesize [1,2,4]triazolo[1,5-c]pyrimidine derivatives, highlighting the compound's relevance in creating biologically active molecules. These derivatives have been synthesized through reactions involving different reagents, showcasing the versatility of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold in medicinal chemistry and supramolecular assemblies. For instance, heteroaromatization with 4-Hydroxycoumarin and reactions of hydrazonoyl halides have been employed to obtain novel pyrimidine derivatives, which have been tested for antimicrobial activity (El-Agrody et al., 2001), (Abdelhamid et al., 2004).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been explored for their ability to form hydrogen-bonded supramolecular assemblies. These studies aim at utilizing the unique properties of pyrimidine derivatives to create structures that could have potential applications in molecular recognition, catalysis, and materials science. For example, novel pyrimidine derivatives have been synthesized and investigated as ligands for co-crystallization, forming solid compounds with extensive H-bonding intermolecular interactions, revealing their utility in constructing complex molecular architectures (Fonari et al., 2004).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been a significant area of research, reflecting the compound's potential in therapeutic applications. Synthesized compounds of this class have been evaluated for their effectiveness against various bacterial and fungal species, with some showing promising results. This reflects the broader potential of these compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance. The research into their biological activities is supported by studies such as the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the diverse therapeutic potential of these molecules (Rahmouni et al., 2016).
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O3/c1-15-21(24(33)29-18-5-4-10-27-14-18)22(16-8-11-26-12-9-16)32-25(28-15)30-23(31-32)17-6-7-19(34-2)20(13-17)35-3/h4-14,22H,1-3H3,(H,29,33)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLWZKZGGLGELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=NC=C4)C(=O)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

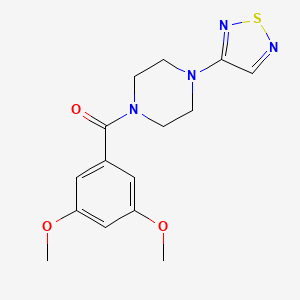
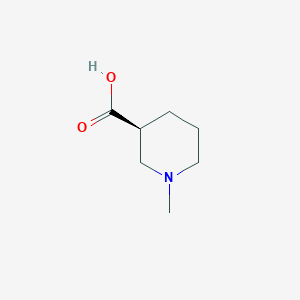
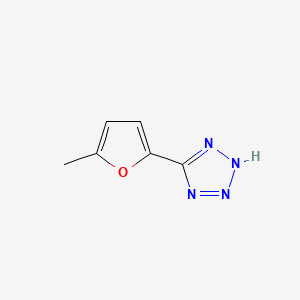
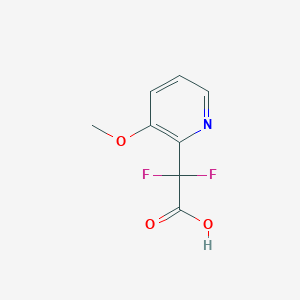
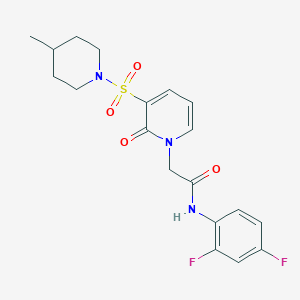
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2503159.png)
![2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2503160.png)
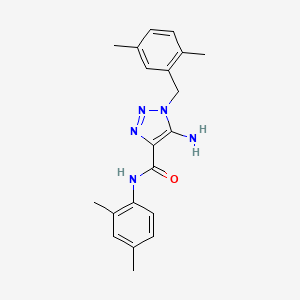
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2503164.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2503165.png)
![2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2503167.png)
![(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid](/img/structure/B2503170.png)
![N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503171.png)
